N-benzyl-3-(2-bromo-4-chlorophenoxy)-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2-bromo-4-chlorophenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C18H19BrClNO5 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.01351 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
High-Performance Liquid Chromatography Detection
Poklis et al. (2014) detail a case involving intoxication by a derivative of N-benzyl phenethylamines, demonstrating the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detection and quantification in biological samples. This method could be relevant for studying the pharmacokinetics and toxicology of related compounds (Poklis et al., 2014).
Synthesis and Antibacterial Activity
Prasad et al. (2006) explored the synthesis of aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydro-benzo(e)(1,3,2)oxazaphosphinine 2-oxides, which share some structural similarities with the compound . Their research focused on the antibacterial activity of these compounds, highlighting the potential for similar compounds to be explored for antimicrobial properties (Prasad et al., 2006).
Anticonvulsant Studies
Idris et al. (2011) conducted anticonvulsant studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which are structurally related to the compound . Their findings suggest potential for neurological or seizure-related applications, as these compounds were found to be effective in both maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
Properties
IUPAC Name |
N-benzyl-3-(2-bromo-4-chlorophenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO.C2H2O4/c17-15-11-14(18)7-8-16(15)20-10-4-9-19-12-13-5-2-1-3-6-13;3-1(4)2(5)6/h1-3,5-8,11,19H,4,9-10,12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVQOOFUNMDMCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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